molecular formula C9H8F3NO4 B7841264 ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate

ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate

Cat. No.: B7841264
M. Wt: 251.16 g/mol
InChI Key: QZEXFLHXHOIAAK-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of organic reactions that may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and efficient. This may involve the use of continuous flow reactors, large-scale batch reactors, and advanced purification techniques to meet the demand for high-quality material. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions often require controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently and selectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate include those with comparable structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of properties, such as its specific reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(15)13-7(6)9(10,11)12/h3H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEXFLHXHOIAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=CC1=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=CC1=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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